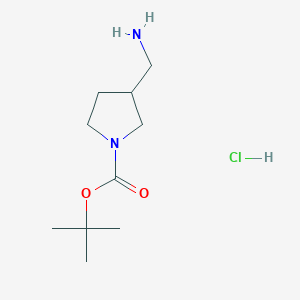

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Beschreibung

Historical Development and Discovery

The development of tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride emerged from the broader historical context of pyrrolidine chemistry, which has evolved significantly since the mid-20th century. The foundational work on pyrrolidine derivatives can be traced to systematic investigations into five-membered nitrogen-containing heterocycles, where researchers recognized the unique structural and electronic properties imparted by the saturated nitrogen heterocycle. The introduction of tert-butoxycarbonyl protection strategies in amino acid and peptide chemistry during the 1960s and 1970s provided the conceptual framework for developing protected pyrrolidine derivatives such as this compound. The specific synthetic methodology for producing 3-aminomethylpyrrolidine derivatives gained prominence through patent literature, with significant contributions documented in the late 1990s, including processes for making 3-amino-pyrrolidine derivatives that established key synthetic pathways still utilized today.

The evolution of this particular compound reflects the convergence of several synthetic chemistry trends, including the development of robust protecting group strategies, the recognition of pyrrolidine scaffolds as privileged structures in medicinal chemistry, and the need for stereochemically defined building blocks in pharmaceutical synthesis. The hydrochloride salt form represents a later refinement aimed at improving the compound's crystallinity, stability, and ease of handling in synthetic applications. The compound's current availability through multiple commercial suppliers, including specialized fine chemical manufacturers, indicates its established role in contemporary synthetic chemistry workflows.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in modern organic synthesis due to its multifunctional nature and the strategic advantages conferred by its structural features. The compound serves as a versatile building block in pharmaceutical synthesis, particularly in the development of novel drug candidates where the pyrrolidine scaffold provides both conformational constraint and favorable pharmacokinetic properties. In synthetic chemistry applications, the tert-butoxycarbonyl protecting group enables selective manipulation of the aminomethyl functionality while preserving the pyrrolidine nitrogen for subsequent transformations, making it an invaluable intermediate in complex molecule synthesis.

The medicinal chemistry significance of this compound extends beyond its role as a synthetic intermediate, as it contributes to the design of bioactive molecules targeting specific biological pathways for therapeutic effects. The pyrrolidine ring system, recognized as a core structure in numerous biologically and pharmacologically active molecules, provides a rigid framework that can influence molecular recognition events and binding affinity in biological systems. Research applications encompass neuroscience investigations, where pyrrolidine derivatives are employed to explore neurotransmitter systems and contribute to understanding neurological disorders and potential treatments. The compound's utility in peptide synthesis applications demonstrates its broader synthetic chemistry value, where it functions as a protecting group strategy that enhances the efficiency and yield of complex peptide sequences.

Contemporary medicinal chemistry research has highlighted the importance of pyrrolidine-containing compounds in developing cathepsin inhibitors, with specific studies demonstrating that compounds containing pyrrolidinyl rings exhibit potent and reversible inhibition of cathepsins K and L, enzymes critical in bone resorption processes. These findings underscore the broader therapeutic potential of pyrrolidine-based scaffolds and position compounds like this compound as key synthetic precursors in drug discovery programs targeting metabolic bone diseases and related conditions.

Position within Pyrrolidine-based Chemical Space

The chemical space occupied by pyrrolidine derivatives represents one of the most extensively explored areas in heterocyclic chemistry, with this compound serving as a representative member of this important class. Pyrrolidine, also known as tetrahydropyrrole, constitutes a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms, serving as the core structure for numerous biologically and pharmacologically active molecules. The significance of the pyrrolidine scaffold in drug discovery stems from its ability to provide conformational rigidity while maintaining sufficient flexibility for molecular recognition events.

Within the broader pyrrolidine chemical space, this compound represents a functionalized derivative that combines several strategically important structural elements. The aminomethyl substitution at the 3-position introduces additional hydrogen bonding capacity and provides a site for further derivatization, while the tert-butoxycarbonyl protection enables selective synthetic manipulations. The availability of both R and S stereoisomers, with distinct Chemical Abstracts Service numbers 199174-29-3 and 199175-10-5 respectively, highlights the stereochemical complexity and synthetic versatility within this chemical space.

Recent pharmaceutical research has demonstrated that pyrrolidine derivatives exhibit diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. The structural diversity within pyrrolidine-based compounds extends to enzyme inhibitory effects, where modifications to the pyrrolidine core can dramatically influence biological activity and selectivity profiles. The positioning of this compound within this chemical landscape reflects its role as both a synthetic intermediate and a potential pharmacophore element in drug discovery efforts targeting various therapeutic areas.

| Compound Characteristics | Details |

|---|---|

| Chemical Abstracts Service Number | 1188264-09-6 |

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| Parent Compound | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate |

| Storage Conditions | Sealed in dry conditions, room temperature |

| Purity Specifications | Typically ≥95% |

| Physical Appearance | Solid, crystalline form |

| Related Stereoisomers and Derivatives | CAS Number | Molecular Weight | Configuration |

|---|---|---|---|

| (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199175-10-5 | 200.28 | S-configuration |

| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | 200.28 | R-configuration |

| Racemic tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 270912-72-6 | 200.28 | Racemic mixture |

| tert-Butyl 3-amino-3-(aminomethyl)pyrrolidine-1-carboxylate | 871115-60-5 | 215.29 | Additional amino group |

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJZDUDCUIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662445 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-09-6 | |

| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pyrrolidine derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aminomethyl group that may facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with target biomolecules, while the tert-butyl and carboxylate moieties can participate in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as anti-inflammatory or neuroprotective actions.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Neuroprotective Effects

Pyrrolidine derivatives have also been explored for their neuroprotective effects. Compounds similar to tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structure allows it to potentially inhibit pro-inflammatory pathways. Similar pyrrolidine derivatives have demonstrated the ability to suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values for some related compounds have been reported at approximately 0.04 µmol, indicating potent anti-inflammatory effects .

Synthesis and Biological Evaluation

A study focused on synthesizing various pyrrolidine derivatives, including this compound, evaluated their biological activities in vitro. The synthesized compounds were tested for their antimicrobial and anti-inflammatory activities, revealing promising results that warrant further investigation into their therapeutic potential .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolidine derivatives has provided insights into how modifications affect biological activity. For example, the introduction of different substituents on the pyrrolidine ring can significantly enhance antimicrobial potency or alter anti-inflammatory effects .

Data Summary

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 224.75 g/mol

- CAS Number : 199174-29-3

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group, an aminomethyl group, and a carboxylate moiety, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is primarily researched for its potential therapeutic applications:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by modulating cell signaling pathways involved in cancer cell proliferation and apoptosis. For instance, research has shown that similar pyrrolidine derivatives can inhibit tumor growth in xenograft models .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests it may have neuroprotective properties. Studies have indicated that compounds with similar structures can enhance neuronal survival under stress conditions, making them candidates for treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

- Synthesis of Complex Molecules : This compound is utilized in the synthesis of various complex organic molecules due to its ability to undergo diverse chemical transformations. It can participate in nucleophilic substitutions, allowing for the introduction of various functional groups into target molecules .

- Chiral Synthesis : Being a chiral compound, it is valuable in synthesizing other chiral substances, which are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .

Case Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of pyrrolidine derivatives on tumor growth. Researchers found that compounds structurally related to tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate significantly inhibited tumor growth in mouse models through apoptosis induction mechanisms .

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that similar compounds could protect neurons from oxidative stress. The study highlighted the potential of these compounds in developing treatments for conditions like Alzheimer's and Parkinson's disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Enantiomeric Variants

- (R)- and (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride Structural Difference: The aminomethyl group is at the 2-position instead of the 3-position on the pyrrolidine ring. Impact: Altered stereochemistry affects binding affinity to chiral targets. For example, the (S)-enantiomer (MFCD11101392) may exhibit distinct activity in dopamine receptor modulation compared to the 3-substituted counterpart .

Piperidine vs. Pyrrolidine Derivatives

- (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1029689-80-2) Structural Difference: A six-membered piperidine ring replaces the five-membered pyrrolidine. This derivative is used in peptide mimetics and kinase inhibitors .

- (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride (CAS 1279856-08-4)

Functional Group Modifications

- tert-Butyl 3-((3-nitropyridin-2-yl)thio)pyrrolidine-1-carboxylate (CAS 1354006-95-3) Structural Difference: A nitro-pyridinylthio group replaces the aminomethyl substituent. Impact: The electron-withdrawing nitro group increases electrophilicity, making this compound a precursor for cross-coupling reactions in drug discovery .

- 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride (CAS 1211461-94-7)

Amino Group Positioning

- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 454712-26-6) Structural Difference: Lacks the aminomethyl group; instead, a primary amine is directly attached to the pyrrolidine ring. Impact: Reduced steric hindrance may increase reactivity in nucleophilic substitutions, but lower hydrogen-bonding capacity could reduce target affinity .

Data Table: Key Comparative Properties

Research Findings and Implications

- Ring Size and Bioactivity : Pyrrolidine derivatives (5-membered rings) exhibit higher rigidity, favoring selective receptor binding, while piperidine analogs (6-membered rings) offer flexibility for targeting larger enzyme pockets .

- Substituent Position: Moving the aminomethyl group from position 3 to 2 (e.g., QE-6022 vs. target compound) reduces steric accessibility, impacting interactions with G-protein-coupled receptors .

- Functional Groups : Electron-deficient groups (e.g., nitro, chloro) enhance metabolic stability but may reduce aqueous solubility, necessitating formulation adjustments .

Vorbereitungsmethoden

Boc Protection of 3-Aminopyrrolidine

A common route begins with 3-aminopyrrolidine , which is reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the amine functionality. This reaction is typically carried out in an inert solvent such as chloroform at low temperature (0°C), followed by stirring at room temperature for about 1 hour. The reaction proceeds with high yield (~98%) and produces tert-butyl 3-aminopyrrolidine-1-carboxylate as a yellow oil, which can be used without further purification.

Reaction conditions summary:

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-Aminopyrrolidine | Di-tert-butyl dicarbonate | Chloroform | 0°C to RT | 1 hour | 98 |

Introduction of Aminomethyl Group at 3-Position

The aminomethyl substituent at the 3-position can be introduced via nucleophilic substitution or reductive amination strategies on appropriately functionalized pyrrolidine intermediates. For example, mesylation of the 3-hydroxy group followed by reaction with amines under controlled conditions yields the desired aminomethyl derivative.

- Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate by Boc protection of (S)-3-hydroxy-pyrrolidinol hydrochloride.

- Conversion of the hydroxy group to a mesylate using mesyl chloride and triethylamine at 0–5°C.

- Nucleophilic substitution of the mesylate with a primary amine under mild conditions (e.g., tetrahydrofuran solvent, 0–70°C).

- Isolation and purification by extraction, washing, and silica gel chromatography.

Formation of Hydrochloride Salt

The free base tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically resulting in a stable, crystalline hydrochloride salt.

Alternative Synthetic Routes and Catalytic Methods

Some methods employ Mitsunobu and Staudinger reactions to prepare amine intermediates efficiently, avoiding difficult chromatographic separations. These one-pot reactions provide the amine in moderate to good yields (~56%) and can be adapted for the synthesis of Boc-protected pyrrolidine derivatives.

Reaction Parameters and Optimization

- Temperature: Boc protection is typically performed at 0–25°C; mesylation and substitution steps are done at 0–70°C.

- Time: Boc protection requires about 1 hour; mesylation and substitution steps may take several hours to overnight.

- Purification: Extraction with aqueous solutions (brine, acid, base), drying over anhydrous salts (K2CO3, Na2SO4), and chromatography are standard.

- Yield: Boc protection yields are high (~98%), while subsequent substitution steps vary (50–80%) depending on conditions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, CHCl3, 0°C to RT, 1 h | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 98 | High yield, mild conditions |

| Hydroxy group mesylation | Mesyl chloride, triethylamine, EtOAc, 0–5°C, 1.5 h | tert-Butyl 3-mesylpyrrolidine-1-carboxylate | ~90 | Requires careful temperature control |

| Aminomethyl substitution | Primary amine, THF, 0–70°C, several hours | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 50–80 | Nucleophilic substitution step |

| Hydrochloride salt formation | HCl gas or HCl solution | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Quantitative | Salt formation for stability |

Analytical and Monitoring Techniques

- Reaction progress is monitored by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Structural confirmation uses NMR spectroscopy (^1H NMR signals at 3.6–3.3 ppm for methylene protons, 1.45 ppm for Boc tert-butyl group).

- Purity is confirmed by chromatographic methods and melting point analysis of hydrochloride salts.

Research Findings and Notes

- The Boc protecting group is favored due to its stability under a range of reaction conditions and ease of removal if needed.

- The mesylation of the hydroxy group is a critical step that enables efficient nucleophilic substitution to introduce the aminomethyl group.

- The hydrochloride salt form improves compound handling and storage, reducing air sensitivity and improving solubility.

- Alternative synthetic routes using Mitsunobu and Staudinger reactions can streamline the synthesis of amine intermediates but may require optimization for scale-up.

Q & A

Q. What are the recommended synthetic routes and purification methods for tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or condensation. Key steps include:

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect reactive amine sites during synthesis .

- Purification : Final purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to achieve >95% purity .

- Reagents : Common reagents include triethylamine for pH adjustment and dichloromethane as a solvent .

Q. How should researchers characterize the compound’s structural and chemical identity?

Standard analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm the Boc-protected pyrrolidine backbone and aminomethyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 257.13 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What safety precautions are critical during handling?

- Hazard Mitigation : Wear gloves, eye protection, and lab coats due to risks of skin sensitization (H317) and eye irritation (H319) .

- Storage : Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent Boc-group hydrolysis .

- Waste Disposal : Neutralize acidic/basic residues before disposal according to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across literature reports?

Discrepancies often arise from variations in reaction conditions. Strategies include:

- Optimization : Screen solvents (e.g., dichloromethane vs. THF), temperatures (0–20°C vs. room temperature), and catalysts (DMAP vs. no catalyst) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

- Scale-Up Adjustments : Re-evaluate stoichiometry and mixing efficiency for larger batches .

Q. What methods ensure stability of the compound under diverse experimental conditions?

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) to identify labile groups (e.g., Boc protection under acidic conditions) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How can chiral purity be validated for stereoisomers of the compound?

- Chiral HPLC : Use columns like Chiralpak IC with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography : Determine absolute configuration if crystalline derivatives are obtainable .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for stereochemical confirmation .

Q. What strategies are effective in identifying and characterizing metabolites or degradation products?

- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze via LC-MS/MS .

- Degradation Pathways : Use O-labeled water or H isotopes to trace hydrolysis or oxidation mechanisms .

- Database Mining : Cross-reference with PubChem or DSSTox for predicted metabolite structures .

Q. How can computational tools enhance synthetic route design for derivatives?

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes based on fragment assembly and reaction templates .

- DFT Calculations : Predict regioselectivity for substitutions at the aminomethyl or pyrrolidine nitrogen sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the aminomethyl group (e.g., fluorination, alkylation) and test biological activity .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- QSAR Modeling : Train machine learning models on bioactivity data to predict novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.